Ethanol-2-13C
Overview
Description
Mechanism of Action
Target of Action
Ethanol-2-13C, also known as (213C)ethanol, primarily targets the brain’s neurons . It alters their membranes, ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate .
Mode of Action
This compound interacts with its targets in several ways. It alters the membranes of neurons, as well as their ion channels, enzymes, and receptors . This interaction results in changes in the neuron’s function, affecting the transmission of signals in the brain .
Biochemical Pathways
This compound affects various biochemical pathways. It is metabolized by the hepatic enzyme alcohol dehydrogenase . The metabolism of this compound can be used for enzymatic oxidation and metabolic flux analyses . The intramolecular 13C-distribution in this compound reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose .
Pharmacokinetics
The pharmacokinetics of ethanol metabolism through alcohol dehydrogenase have been thoroughly explored .
Result of Action
The molecular and cellular effects of this compound’s action are varied. It can cause changes in the function of neurons, affecting the transmission of signals in the brain . It can also be used as an internal standard to quantify the formed 2,4-dinitrophenylhydrazine using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. The intramolecular 13C-distribution in this compound reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose . This suggests that factors such as temperature and water vapour deficit may be critical defining factors .
Biochemical Analysis
Biochemical Properties
Ethanol-2-13C plays a crucial role in various biochemical reactions. It is often used as a tracer in metabolic studies to understand the flow of carbon atoms through metabolic pathways. The compound interacts with several enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze its oxidation to acetaldehyde and subsequently to acetic acid. These interactions are essential for studying the kinetics and mechanisms of these enzymes in different biological contexts .
Cellular Effects
This compound influences various cellular processes. In hepatocytes, it is metabolized to acetaldehyde and acetic acid, impacting cellular metabolism and energy production. The compound can affect cell signaling pathways, particularly those involving AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis. Additionally, this compound can alter gene expression related to oxidative stress and detoxification processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with specific enzymes and proteins. It binds to alcohol dehydrogenase, facilitating its conversion to acetaldehyde. This reaction is crucial for studying the enzyme’s activity and regulation. Furthermore, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its metabolic products, such as acetaldehyde, can have long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is primarily metabolized without significant adverse effects. At higher doses, this compound can cause toxicity, leading to oxidative stress and liver damage. These dose-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation to acetaldehyde and acetic acid. These reactions are catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. The compound’s involvement in these pathways makes it a valuable tool for studying metabolic flux and the regulation of metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanol-2-13C can be synthesized through several methods. One common approach involves the fermentation of glucose-13C, where the glucose is labeled with the 13C isotope at the carbon-2 position. The fermentation process is carried out using yeast, which converts the glucose-13C into this compound .
Industrial Production Methods: In industrial settings, this compound is produced by chemical synthesis. One method involves the reaction of 13C-labeled acetaldehyde with hydrogen in the presence of a catalyst to produce this compound. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atmospheres .
Chemical Reactions Analysis
Types of Reactions: Ethanol-2-13C undergoes various chemical reactions, including:
Reduction: this compound can be reduced to ethane-2-13C using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, chromic acid; acidic conditions; temperature range of 50-70°C.
Reduction: Lithium aluminum hydride; anhydrous conditions; temperature range of 0-25°C.
Substitution: Hydrogen chloride; anhydrous conditions; temperature range of 0-25°C.
Major Products:
Oxidation: Acetaldehyde-2-13C, acetic acid-2-13C.
Reduction: Ethane-2-13C.
Substitution: Ethyl halides-2-13C.
Scientific Research Applications
Ethanol-2-13C has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethanol-2-13C can be compared with other isotopically labeled ethanol compounds:
Ethanol-1-13C: Labeled at the carbon-1 position, used for similar applications but provides different insights in NMR studies.
Ethanol-13C2: Labeled at both carbon positions, offering more comprehensive data in metabolic studies.
Methanol-13C: A simpler alcohol labeled with 13C, used in studies of methanol metabolism and toxicity.
Uniqueness: this compound is unique due to its specific labeling at the carbon-2 position, making it particularly useful for studying reactions and pathways involving this carbon atom .
Properties
IUPAC Name |
(213C)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480250 | |
Record name | Ethanol-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.061 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14770-41-3 | |
Record name | Ethanol-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14770-41-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What metabolic insights can be gained using Ethanol-2-13C?
A1: this compound is a valuable tool for investigating metabolic pathways, particularly in microorganisms. [] In a study on Crithidia fasciculata, a parasitic protozoan, researchers used this compound to track glucose metabolism under anaerobic conditions. [] By analyzing the 13C labeling patterns in downstream metabolites like succinate and glycerol, they could elucidate the organism's unique metabolic pathways, including CO2 fixation by phosphoenolpyruvate carboxykinase. [] This demonstrates the utility of this compound in uncovering metabolic mechanisms.
Q2: How does the use of this compound contribute to understanding radical formation in chemical reactions?
A2: While this compound wasn't directly used in the referenced study on radical formation, its close isotopic relative, Ethanol-d6, played a crucial role. [] Researchers investigating the reaction of a high-valent iron-oxo species with ethanol used Ethanol-d6 to confirm the location of the unpaired electron in the ethanol-derived radical. [] By observing a mass shift in the HPLC-ESR-MS analysis when using Ethanol-d6, they definitively showed the radical formed was an oxygen-centered radical on the ethanol molecule. [] This highlights the value of stable isotope labeling in elucidating reaction mechanisms.
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